molecular formula C14H16N8O2S B10929105 methyl 1-{[(4-{[(E)-(1-ethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

methyl 1-{[(4-{[(E)-(1-ethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

Cat. No.: B10929105
M. Wt: 360.40 g/mol
InChI Key: VCZJVTMUPOYONT-CAOOACKPSA-N
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Description

METHYL 1-{[(4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a combination of pyrazole, triazole, and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-{[(4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include aldehydes, hydrazines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, pH levels, and the use of catalysts to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure consistency and purity of the final product. Solvent recovery and waste management are also critical aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-{[(4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole or triazole rings.

    Substitution: Functional groups on the pyrazole or triazole rings can be substituted with other groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 1-{[(4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 1-{[(4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE
  • **METHYL 1-{[(4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 1-{[(4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H16N8O2S

Molecular Weight

360.40 g/mol

IUPAC Name

methyl 1-[[4-[(E)-(2-ethylpyrazol-3-yl)methylideneamino]-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C14H16N8O2S/c1-3-21-11(4-6-16-21)8-17-22-9-15-18-14(22)25-10-20-7-5-12(19-20)13(23)24-2/h4-9H,3,10H2,1-2H3/b17-8+

InChI Key

VCZJVTMUPOYONT-CAOOACKPSA-N

Isomeric SMILES

CCN1C(=CC=N1)/C=N/N2C=NN=C2SCN3C=CC(=N3)C(=O)OC

Canonical SMILES

CCN1C(=CC=N1)C=NN2C=NN=C2SCN3C=CC(=N3)C(=O)OC

Origin of Product

United States

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